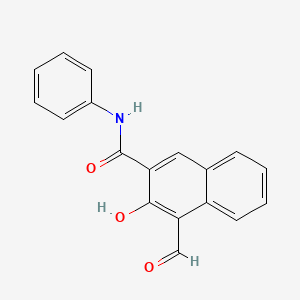
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a formyl group, a hydroxyl group, and a carboxamide group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the formyl, hydroxyl, and carboxamide groups through specific reactions. For instance, the formyl group can be introduced via a Vilsmeier-Haack reaction, while the hydroxyl group can be added through a hydroxylation reaction. The carboxamide group is usually introduced through an amidation reaction involving an appropriate amine and carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce a hydroxymethyl derivative .
Scientific Research Applications
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The compound’s hydroxyl and formyl groups can form hydrogen bonds with active sites of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
4-Formyl-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which allows for diverse chemical modifications and potential biological activities .
Properties
CAS No. |
52084-73-8 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13NO3/c20-11-16-14-9-5-4-6-12(14)10-15(17(16)21)18(22)19-13-7-2-1-3-8-13/h1-11,21H,(H,19,22) |
InChI Key |
QODOLPZUMYLXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















